Salvicin
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Overview
Description
Salvicin is a natural product found in Pulicaria and Pulicaria salviifolia with data available.
Scientific Research Applications
Cytotoxicity and Apoptosis Induction
Salvicin, identified as a potent topoisomerase II inhibitor, exhibits significant in vitro and in vivo antitumor effects, particularly against multidrug-resistant (MDR) tumor cells. It effectively kills MDR cells, induces apoptosis, and activates caspase-1 and -3. The compound's cytotoxicity is attributed to its novel mechanism of killing MDR tumor cells, suggesting its potential for future MDR tumor therapy (Miao et al., 2003).
Topoisomerase II Inhibition
Salvicine acts as a topoisomerase II poison by stabilizing enzyme-DNA cleavage complexes, leading to DNA double-strand breaks and subsequent tumor cell apoptosis. It significantly inhibits topoisomerase II activity without affecting topoisomerase I. Unlike other anti-topoisomerase II agents, salvicine has a unique mechanism of inactivating topoisomerase II, promoting enzyme-DNA binding, and inhibiting DNA religation steps (Meng et al., 2001).
Antimetastatic Effects
Effect on Human Breast Cancer Metastasis
Salvicine notably reduces lung metastatic foci of human breast carcinoma without significantly affecting primary tumor growth. Its unique antimetastatic action, especially its modulation of cell motility, is closely related to the Rho-dependent signaling pathway. The compound down-regulates genes involved in tumor metastasis, such as fibronectin, integrins, and RhoC, indicating its potential in controlling metastasis (Lang et al., 2005).
Inhibition of Telomerase Activity
Salvicine induces apoptosis and down-regulates telomerase activity in human leukemia HL-60 cells. The compound reduces the expression of telomerase subunits and activates protein phosphatase 2A, suggesting a novel mechanism of action in inducing cell apoptosis through telomerase activity regulation (Wei-jun Liu et al., 2002).
Anti-Angiogenic Activity
Inhibition of Angiogenesis
Salvicine exhibits potent anti-angiogenic activity by inhibiting endothelial cell migration, tube formation, and reducing mRNA expression of basic fibroblast growth factor (bFGF) in tumor cells. This inhibition of angiogenic cascades suggests its potential as an anti-angiogenic agent in cancer treatment (Yan-li Zhang et al., 2013).
Interaction with Integrins
Salvicine disrupts integrin-mediated cell adhesion and spreading, primarily through the generation of reactive oxygen species (ROS). It reduces β1 integrin affinity and clustering, inhibits the formation of focal adhesions and actin stress fibers, and activates ERK and p38 MAPK signaling pathways. These effects contribute to its antimetastatic capacity by altering cell adhesion dynamics and signaling pathways (Jinjing Zhou et al., 2007).
Properties
CAS No. |
104700-94-9 |
---|---|
Molecular Formula |
C20H32O4 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
(4aR,5S,6R,8S,8aR)-8-hydroxy-5-[(E)-5-hydroxy-3-methylpent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C20H32O4/c1-13(9-11-21)8-10-19(3)14(2)12-17(22)20(4)15(18(23)24)6-5-7-16(19)20/h6,9,14,16-17,21-22H,5,7-8,10-12H2,1-4H3,(H,23,24)/b13-9+/t14-,16-,17+,19+,20+/m1/s1 |
InChI Key |
GTOZGWPAQKVWLE-DLOZJNQXSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@]2([C@@H]([C@@]1(C)CC/C(=C/CO)/C)CCC=C2C(=O)O)C)O |
SMILES |
CC1CC(C2(C(C1(C)CCC(=CCO)C)CCC=C2C(=O)O)C)O |
Canonical SMILES |
CC1CC(C2(C(C1(C)CCC(=CCO)C)CCC=C2C(=O)O)C)O |
Synonyms |
Salvicin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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